Benzenesulfonyl fluoride, 3-(((4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)acetyl)amino)-

Description

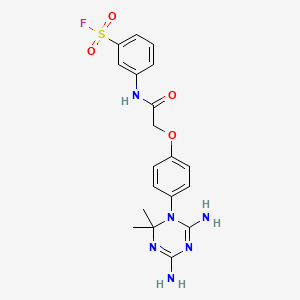

The compound Benzenesulfonyl fluoride, 3-(((4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)acetyl)amino)- (CAS: 50566-91-1) is a structurally complex molecule with a molecular formula of C₁₈H₁₉N₆O₃FS and a molecular weight of 418.45 g/mol . Its structure features a benzenesulfonyl fluoride group connected via a phenoxy acetyl amino linker to a 4,6-diamino-2,2-dimethyl-1,3,5-triazine moiety. Key properties include:

Properties

CAS No. |

17794-23-9 |

|---|---|

Molecular Formula |

C19H21FN6O4S |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride |

InChI |

InChI=1S/C19H21FN6O4S/c1-19(2)25-17(21)24-18(22)26(19)13-6-8-14(9-7-13)30-11-16(27)23-12-4-3-5-15(10-12)31(20,28)29/h3-10H,11H2,1-2H3,(H,23,27)(H4,21,22,24,25) |

InChI Key |

OMSHIIAGTDRPGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)S(=O)(=O)F)N)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzenesulfonyl fluoride, 3-(((4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)acetyl)amino)- typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of the benzenesulfonyl fluoride group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

Benzenesulfonyl fluoride, 3-(((4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)acetyl)amino)- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Derivatives

Research has focused on synthesizing derivatives of benzenesulfonyl fluoride to enhance its biological activity. For instance, compounds with modifications on the triazine or sulfonamide moieties have shown promising results in various biological assays.

- Synthesis Methodology : The synthesis typically involves reactions between sulfonyl fluorides and amines or phenolic compounds under controlled conditions. This process allows for the introduction of various functional groups that can modulate biological activity.

Anticancer Properties

Benzenesulfonyl fluoride derivatives have been investigated for their anticancer properties. Studies have shown that certain derivatives inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction.

- Example Study : A study highlighted the synthesis of new benzenesulfonamide derivatives that demonstrated significant anticancer activity through inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors .

Enzyme Inhibition

These compounds have shown efficacy as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease .

- Mechanism : The inhibition mechanism is primarily through competitive binding to the active site of these enzymes, which leads to decreased substrate turnover.

Antimicrobial Activity

Research indicates that benzenesulfonyl fluoride derivatives possess antimicrobial properties. They have been evaluated against various bacterial strains and fungi, showing potential as broad-spectrum antimicrobial agents.

Antimalarial Agents

Some studies have explored the use of sulfonamide derivatives as antimalarial agents. The design of these compounds often involves modifying existing sulfonamides to improve their efficacy against malaria parasites .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Kasimogullari et al. (2015) | Antitumor Activity | New sulfonamide derivatives showed enhanced anticancer effects compared to traditional drugs. |

| Abbasi et al. (2014) | Neuroprotection | Compounds exhibited strong inhibitory effects on acetylcholinesterase, indicating potential for Alzheimer's treatment. |

| Nemr et al. (2021) | Anticancer & Antimicrobial | Developed new benzenesulfonamide derivatives that inhibited carbonic anhydrase IX effectively. |

Mechanism of Action

The mechanism of action of Benzenesulfonyl fluoride, 3-(((4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)acetyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzenesulfonyl Fluoride (BSF)

- Reactivity : High aqueous reactivity (shorter half-life, t₁/₂ ~ hours) due to the electron-withdrawing sulfonyl fluoride group .

- Biological Activity : Inhibits acetylcholinesterase (AChE) in both mouse and Torpedo californica by covalently modifying active-site serine residues .

- Applications : Used in synthesizing α-sulfonyl phosphonates .

Key Difference: The target compound’s triazine-phenoxy acetyl amino substituent introduces steric bulk and hydrogen-bonding capacity, likely altering binding kinetics and specificity compared to BSF.

3-Aminobenzenesulfonyl Fluoride (3-ABSF)

4-Aminobenzenesulfonyl Fluoride (4-ABSF)

- Structure: Para-substituted amino group.

- Reactivity : Lower reactivity (t₁/₂ > 3-ABSF) due to reduced steric hindrance and electronic effects .

- Applications : Less favored in library design due to sluggish kinetics .

Key Difference: The para-substitution in 4-ABSF contrasts with the target compound’s meta-oriented phenoxy acetyl group, which may influence spatial accessibility in enzyme active sites.

Triazine-Containing Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)

- Structure : Sulfonylurea bridge linked to substituted triazine (e.g., trifluoroethoxy group).

- Reactivity : Hydrolytically stable under physiological conditions.

- Biological Activity: Inhibits acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

Key Difference: The target compound’s diamino-dimethyl triazine and sulfonyl fluoride group suggest a covalent mechanism (e.g., protease inhibition) rather than the non-covalent ALS inhibition seen in sulfonylureas .

Comparative Data Table

Research Findings and Mechanistic Insights

Electronic and Steric Effects

- Electron-Donating Groups: Amino substituents (e.g., 3-ABSF) reduce sulfonyl fluoride reactivity by donating electrons, stabilizing the transition state .

- Triazine Core: The diamino-dimethyl triazine in the target compound may enhance binding to proteases via π-π stacking or hydrogen bonding, similar to calpastatin-derived peptides .

Enzyme Selectivity

Stability vs. Reactivity Trade-off

- The target compound’s phenoxy acetyl linker balances reactivity (sulfonyl fluoride) and stability (triazine core), making it suitable for prolonged biological activity .

Biological Activity

Benzenesulfonyl fluoride (BSF) is a compound recognized for its diverse biological activities, particularly in chemical biology as a covalent inhibitor. The specific derivative under consideration, 3-(((4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)acetyl)amino)-, integrates a sulfonyl fluoride moiety with potential applications in enzyme inhibition and antimicrobial activity. This article reviews the biological activity of this compound based on existing literature, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Sulfonyl fluorides like BSF act primarily as electrophilic warheads that covalently modify nucleophilic residues in proteins, particularly serine and cysteine residues. This reactivity enables them to serve as effective probes in the study of enzyme functions and protein interactions:

- Covalent Inhibition : The sulfonyl fluoride group reacts with nucleophilic amino acids in active sites of enzymes. For example, they have been shown to inhibit serine proteases by forming stable covalent bonds with the serine residue in the catalytic triad .

- Target Identification : BSF derivatives can be used to identify and validate biological targets due to their ability to selectively modify specific protein residues .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BSF derivatives. For instance, BSF has shown significant inhibition against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | P. aeruginosa | 6.67 mg/mL |

| 4e | C. albicans | 6.63 mg/mL |

These results indicate that BSF derivatives possess potent antimicrobial activity comparable to established antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of BSF has also been investigated. In vivo studies demonstrated that certain derivatives significantly reduced carrageenan-induced edema in rats:

| Compound | Edema Reduction (%) at 1 h | Edema Reduction (%) at 2 h | Edema Reduction (%) at 3 h |

|---|---|---|---|

| 4a | 94.69 | - | - |

| 4c | 89.66 | - | - |

These findings suggest that BSF derivatives can effectively modulate inflammatory responses .

Structure-Activity Relationships (SAR)

The structure of sulfonyl fluoride compounds significantly influences their biological activity. Variations in substituents on the aromatic ring or modifications to the sulfonyl group can enhance selectivity and potency:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring increases the electrophilicity of the sulfonyl fluoride, enhancing its reactivity towards nucleophiles.

- Substituent Effects : Modifications such as amino or hydroxyl groups can improve solubility and bioavailability while maintaining or enhancing inhibitory potency against target enzymes .

Case Studies

- Proteasome Inhibition : A study demonstrated that BSF derivatives could inhibit the proteasome's β5 subunit selectively, showcasing their potential in cancer therapy by disrupting protein degradation pathways .

- Dihydrofolate Reductase (DHFR) : Early research indicated that sulfonyl fluorides could irreversibly inhibit DHFR, an essential enzyme for DNA synthesis, highlighting their utility in developing antitumor agents .

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Absolute ethanol | |

| Catalyst | Glacial acetic acid (5 drops) | |

| Temperature | Reflux (~78°C) | |

| Reaction Time | 4–6 hours | |

| Purification | Column chromatography or recrystallization |

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

- 1H NMR Spectroscopy: Resolve aromatic protons (δ 6.5–8.5 ppm), sulfonyl fluoride substituents (no direct proton signal), and triazine-associated NH2 groups (δ 5.5–6.5 ppm, broad). For example, analogous triazine derivatives show distinct singlets for dimethyl groups at δ ~1.5 ppm .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ for C21H25FN6O4S: theoretical 489.17 g/mol) .

- TLC/HPLC: Monitor reaction progress using hexane/EtOH (1:1) or acetonitrile/water gradients (Rf ~0.6 for intermediates) .

Advanced: How can molecular dynamics (MD) simulations guide studies on enzyme inhibition mechanisms?

Methodological Answer:

MD simulations, as demonstrated in studies of benzenesulfonyl fluorides and acetylcholinesterase (AChE), provide insights into:

- Active-Site Flexibility: Simulate the compound’s entry into enzyme gorges (e.g., AChE’s 20Å-deep active site) . Mouse AChE’s “breathing motions” allow larger sulfonylating agents like phenylmethylsulfonyl fluoride to access the active site, whereas rigid enzymes (e.g., Torpedo AChE) may resist .

- Docking Studies: Use software (e.g., AutoDock Vina) to predict binding poses. Benzenesulfonyl fluoride derivatives covalently bind catalytic serine residues, validated by free-energy perturbation calculations .

- Experimental Design: Pair simulations with kinetic assays (e.g., Ellman’s method for AChE inhibition) to correlate computational predictions with IC50 values.

Advanced: How can researchers resolve contradictions in inhibition efficacy across enzyme homologs?

Methodological Answer:

Discrepancies, such as varying inhibition between mouse and Torpedo AChE , require:

- Comparative Mutagenesis: Introduce point mutations (e.g., residues lining the active-site gorge) to test flexibility hypotheses.

- Kinetic Isotope Effects (KIEs): Measure deuterium substitution impacts on reaction rates to identify rate-limiting steps in covalent inhibition.

- Structural Overlays: Use X-ray crystallography or cryo-EM to compare enzyme-compound complexes. For example, Torpedo AChE’s narrower gorge may sterically hinder bulkier derivatives .

Advanced: What strategies enhance the photophysical characterization of triazine-containing derivatives?

Methodological Answer:

Though direct data on the target compound’s fluorescence is limited, analogous triazinyl-amino phenoxazine derivatives exhibit:

- pH-Dependent Emission: Fluorescence maxima shift between 628–676 nm in ethanol under acidic (TFA) vs. basic (TEAH) conditions .

- Quantum Yield Measurements: Use integrating spheres with excitation at λmax (e.g., 590 nm for benzo[a]phenoxazines) .

- Solvatochromism Studies: Compare emission in polar (water) vs. nonpolar (hexane) solvents to assess intramolecular charge transfer.

Basic: What are the stability considerations for handling this compound in aqueous vs. anhydrous environments?

Methodological Answer:

- Hydrolysis Risk: The sulfonyl fluoride group is prone to hydrolysis in aqueous media. Store under anhydrous conditions (e.g., molecular sieves in DMSO or DMF) .

- Temperature Sensitivity: Decomposition above 200°C necessitates low-temperature storage (4°C) .

- Light Sensitivity: Shield from UV light to prevent triazine ring degradation, as observed in analogous compounds .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Derivatization: Modify the acetylated linker (e.g., replace phenoxy with pyridyloxy) or triazine substituents (e.g., –NH2 vs. –OCH3) to alter steric/electronic profiles .

- Proteomic Profiling: Use activity-based protein profiling (ABPP) to identify off-target serine hydrolases and refine selectivity .

- Free-Wilson Analysis: Statistically correlate substituent effects (e.g., triazine methylation) with inhibition potency.

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:

- Matrix Interference: Serum albumin can non-specifically bind sulfonyl fluorides. Use precipitation (acetonitrile) or solid-phase extraction (C18 columns) for cleanup .

- LC-MS/MS Quantification: Employ a triple-quadrupole MS with MRM transitions (e.g., m/z 489 → 352 for fragmentation) and deuterated internal standards .

- Limit of Detection (LOD): Optimize to ≤10 nM, critical for pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.